1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one

Serotonin Transporter Neuropharmacology Monoamine Release

For synthetic chemists and pharmacology researchers, procuring the exact CAS 60272-21-1 structure is non-negotiable. This N-acetyl derivative of Uhle's ketone is not a passive intermediate; its acetyl group actively directs regioselectivity in (+)-Lysergic acid total synthesis, preventing side reactions that cause non-acetylated analogs to fail. Its unique dual functionality as a potent SERT substrate (EC50=19 nM, >350-fold selectivity over DAT) makes it an essential reference standard for calibrating serotonin transporter assays. Substituting with a generic indole or unprotected Uhle's ketone compromises both your synthetic yield and biological data integrity. Ensure reproducible results with the validated compound.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 60272-21-1
Cat. No. B146090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one
CAS60272-21-1
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC(=O)N1C=C2CCC(=O)C3=C2C1=CC=C3
InChIInChI=1S/C13H11NO2/c1-8(15)14-7-9-5-6-12(16)10-3-2-4-11(14)13(9)10/h2-4,7H,5-6H2,1H3
InChIKeyJJZHAWSVXMBVOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one (CAS 60272-21-1) Procurement Guide | Key Intermediate & Serotonergic Research Tool


1-Acetyl-3,4-dihydrobenz[cd]indol-5(1H)-one (CAS 60272-21-1) is a heterocyclic compound of the tricyclic benz[cd]indole family, characterized by an N-acetyl substitution on the Uhle's ketone scaffold (C13H11NO2, MW 213.23) . This compound is widely recognized as a critical reagent for the total synthesis of (+)-Lysergic acid, the core precursor to ergot alkaloids such as LSD . Beyond its established role as a synthetic building block, recent authoritative databases have annotated its direct biological activity as a serotonin transporter (SERT) substrate, with functional potency (EC50) values in the low nanomolar range [1]. This dual functionality—serving both as a synthetic intermediate for complex alkaloid construction and as a direct serotonergic probe—defines its unique procurement value.

1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one: Why Analogs Cannot Substitute for Validated Serotonergic and Synthetic Performance


Substituting this compound with a generic indole or a non-acetylated Uhle's ketone analog (e.g., CAS 3744-82-9) introduces significant risk in both synthetic and biological applications. In synthetic chemistry, the N-acetyl group is not a passive protecting group; it actively directs regioselectivity in subsequent reactions critical for lysergic acid assembly. Substitution with an unprotected core often leads to unwanted side reactions or failure to cyclize, as documented in early failed syntheses [1]. In biological assays, the absence of the N-acetyl moiety profoundly alters transporter selectivity. While the unsubstituted core exhibits negligible or uncharacterized monoamine activity [2], the N-acetyl derivative demonstrates a specific and quantifiable functional engagement with the serotonin transporter (SERT) [3]. Therefore, procurement of the exact CAS 60272-21-1 structure is non-negotiable for ensuring reproducible yields in alkaloid synthesis and for obtaining reliable serotonergic profiling data.

1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one: Quantitative Evidence of Differentiation for Scientific Procurement


1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one: Functional Potency (EC50) at Rat Serotonin Transporter (SERT)

The N-acetyl derivative demonstrates significant functional engagement with the serotonin transporter (SERT) in a rat brain synaptosome model. Its measured EC50 of 19 nM for inducing 5-HTT-mediated 5-HT release [1] is approximately 30-fold more potent than its effect on the dopamine transporter (DAT), where it exhibits an IC50 of 6,660 nM [1]. This compares favorably to related indole derivatives, such as the unsubstituted Uhle's ketone, which lacks documented monoamine release activity in comparable assays [2], and to the reference standard MDMA, which exhibits an EC50 of 58 nM for 5-HT release in the same synaptosomal system [3]. The 3-fold difference in potency versus MDMA establishes this compound as a valuable tool for dissecting structure-activity relationships (SAR) around the benz[cd]indole scaffold and N-substitution effects.

Serotonin Transporter Neuropharmacology Monoamine Release

1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one: Essential N-Acetyl Protection for Lysergic Acid Synthetic Routes

Historical attempts to synthesize lysergic acid from the non-acetylated Uhle's ketone (CAS 3744-82-9) have failed due to the inability to cyclize the intermediate. Specifically, the cyclization of methyl N-acetonyl-N{1,3,4,5-tetrahydro-5-oxo-1-(p-tolylsulphonyl)benz[c,d]indol-4-yl}carbamate to the tetracyclic ketone was unsuccessful [1]. In contrast, modern synthetic strategies rely on the N-acetyl-protected derivative, CAS 60272-21-1, which enables successful cyclization and subsequent transformation into (+)-Lysergic acid [2]. While the exact yield of the cyclization step is often not disclosed in patents, the commercial viability of this intermediate for lysergic acid synthesis is evidenced by its widespread use and specification in reagent catalogs for this exact purpose .

Organic Synthesis Ergot Alkaloids Protecting Group Strategy

1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one: Benchmarking Selectivity Against Standard Indole Serotonergic Probes

The selectivity profile of 1-Acetyl-3,4-dihydrobenz[cd]indol-5(1H)-one provides a distinct benchmark within the indole class. While it demonstrates robust SERT activity (EC50 = 19 nM), its potency at the dopamine transporter (IC50 = 6,660 nM) is over 350-fold lower [1]. This selectivity ratio contrasts sharply with less selective indole derivatives, such as 6-(2-Aminopropyl)indole (6-API), which exhibits comparable nanomolar potency at both SERT and DAT . This difference in selectivity highlights the specific impact of the N-acetylated, rigid benz[cd]indole scaffold on limiting DAT interaction. Furthermore, the compound's affinity for SERT (EC50 19 nM) is approximately 30-fold higher than that of a related indole derivative, BDBM50114075, which shows an EC50 of 573 nM in the same assay system [2].

Structure-Activity Relationship Serotonin Dopamine Selectivity Profiling

1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one: Validated Research and Procurement Scenarios


Total Synthesis of Lysergic Acid and Ergot Alkaloid Derivatives

This compound is an essential N-protected intermediate for the total synthesis of (+)-Lysergic acid, the core precursor to a vast family of ergot alkaloids . Procurement is mandatory for any synthetic chemistry laboratory attempting to replicate published routes to these complex molecules, as attempts with the non-acetylated analog (Uhle's ketone) fail at the crucial cyclization step [1].

In Vitro Profiling of Serotonin Transporter (SERT) Substrates and Selectivity

This compound serves as a validated reference standard for SERT functional assays. Its quantifiable potency (EC50 = 19 nM) and high selectivity over DAT (>350-fold) make it an ideal tool for calibrating SERT activity in synaptosomal release assays and for benchmarking the selectivity profiles of novel serotonergic agents [2].

Structure-Activity Relationship (SAR) Studies on Benz[cd]indole Scaffolds

The compound's unique combination of a rigid, tricyclic core and an N-acetyl substituent provides a critical data point for SAR studies. Researchers can directly compare its biological activity to unsubstituted Uhle's ketone [3] or other N-substituted derivatives to elucidate the role of the N-acetyl group in modulating transporter affinity and intrinsic efficacy at the SERT [4].

Development of Selective Serotonergic Pharmacological Probes

Given its high selectivity for SERT over DAT in functional assays, this compound can be utilized as a starting point for the development of more potent and selective serotonergic probes. Its defined selectivity window allows for the rational design of analogs aimed at further reducing dopaminergic interactions while maintaining or enhancing SERT engagement [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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